- Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior, Tetrahedron Letters, 2011, 52(17), 2062-2064

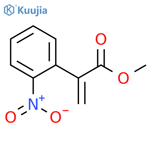

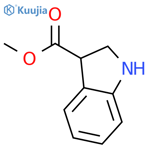

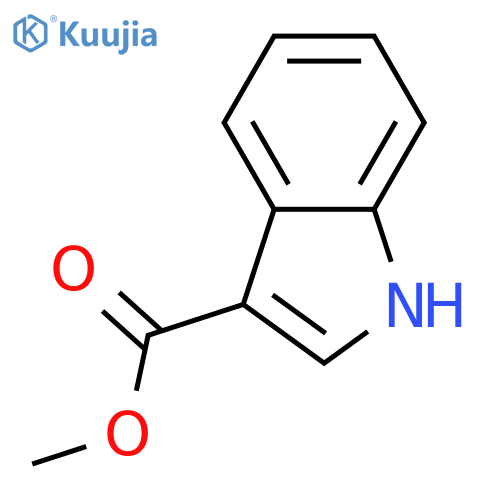

Cas no 942-24-5 (Methyl indole-3-carboxylate)

Methyl indole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl indole-3-carboxylate

- methyl 1H-indole-3-carboxylate

- Methyl 3-indolecarboxylate

- 3-Methoxycarbonylindole

- 3-Carbomethoxyindole

- Methyl indolyl-3-carboxylate

- Indole-3-carboxylic Acid Methyl Ester

- [ "" ]

- 1H-Indole-3-carboxylic acid, methyl ester

- 1H-Indole-3-carboxylic acid methyl ester

- Indole-3-carboxylic acid, methyl ester

- QXAUTQFAWKKNLM-UHFFFAOYSA-N

- 3-carbomethoxy indole

- PubChem7506

- methylindole-3-carboxylate

- methyl indole 3-carboxylate

- 3-methoxycarbonyl-1H-indole

- KSC490C1F

- Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)

- BCP00917

- Methyl indole-3-carboxylate, 99%

- 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate

- CHEBI:65019

- BDBM50250885

- AMY23351

- HMS1661G01

- F2190-0648

- Z57164966

- Q27133581

- FT-0628332

- SCHEMBL1093530

- SDCCGMLS-0065824.P001

- DTXSID10343334

- I0491

- HY-79635

- A15922

- Methyl 1H-indole-3-carboxylate #

- Indole-3-carboxylicacidmethylester

- PB47482

- 942-24-5

- Indole-3-carboxylic acid methyl ester, 99%

- AKOS000579454

- METHYL INDOLE-3- CARBOXYLATE

- MFCD00189407

- CS-D1229

- CHEMBL2270066

- I-2505

- InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H

- AB9732

- SY020043

- 7T-1502

- EN300-18395

- DA-75467

- Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate

- STK397421

-

- MDL: MFCD00189407

- インチ: 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3

- InChIKey: QXAUTQFAWKKNLM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C2C(=CC=CC=2)NC=1)OC

- BRN: 142023

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063329

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 42.1

- 疎水性パラメータ計算基準値(XlogP): 2.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1999 (rough estimate)

- ゆうかいてん: 148.0 to 152.0 deg-C

- ふってん: 306.47°C (rough estimate)

- フラッシュポイント: 154.4oC

- 屈折率: 1.5060 (estimate)

- すいようせい: Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.

- PSA: 42.09000

- LogP: 1.95450

- ようかいせい: 未確定

Methyl indole-3-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

Methyl indole-3-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl indole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112210-500g |

methyl 1H-indole-3-carboxylate |

942-24-5 | 95%+ | 500g |

$173 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0491-25g |

Methyl indole-3-carboxylate |

942-24-5 | 98.0%(GC) | 25g |

¥390.0 | 2022-05-30 | |

| TRC | M313520-10g |

Methyl indole-3-carboxylate |

942-24-5 | 10g |

$ 98.00 | 2023-09-07 | ||

| Enamine | EN300-18395-10.0g |

methyl 1H-indole-3-carboxylate |

942-24-5 | 95% | 10g |

$32.0 | 2023-05-02 | |

| MedChemExpress | HY-79635-10mM*1 mL in DMSO |

Methyl indole-3-carboxylate |

942-24-5 | 99.89% | 10mM*1 mL in DMSO |

¥266 | 2024-04-15 | |

| Life Chemicals | F2190-0648-10g |

Methyl indole-3-carboxylate |

942-24-5 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 395307-25G |

Methyl indole-3-carboxylate |

942-24-5 | 99% | 25G |

584.14 | 2021-05-17 | |

| TRC | M313520-50g |

Methyl indole-3-carboxylate |

942-24-5 | 50g |

$184.00 | 2023-05-17 | ||

| Fluorochem | 003455-100g |

Methyl indole-3-carboxylate |

942-24-5 | 99% | 100g |

£27.00 | 2022-03-01 | |

| Fluorochem | 003455-250g |

Methyl indole-3-carboxylate |

942-24-5 | 99% | 250g |

£86.00 | 2022-03-01 |

Methyl indole-3-carboxylate 合成方法

合成方法 1

合成方法 2

合成方法 3

1.2 9 h, 110 °C

- Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s, Chemical Communications (Cambridge, 2017, 53(26), 3785-3788

合成方法 4

- Preparation method of novel indole compound with antibacterial property, China, , ,

合成方法 5

- Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2, Tetrahedron Letters, 2007, 48(1), 17-20

合成方法 6

合成方法 7

合成方法 8

合成方法 9

- Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, Synthesis, 2008, (6), 903-912

合成方法 10

1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt

1.3 24 h, -15 °C

1.4 Reagents: Ammonium chloride Solvents: Water

- Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate, Organic Letters, 2016, 18(15), 3918-3921

合成方法 11

合成方法 12

合成方法 13

- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

合成方法 14

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

- Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents, Pharmazie, 2017, 72(12), 707-713

合成方法 15

- Preparation of 3-carbomethoxyindole derivatives, Japan, , ,

合成方法 16

1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux

- Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin E, Organic Letters, 2016, 18(24), 6504-6507

合成方法 17

- Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

合成方法 18

合成方法 19

- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials, Chemical Science, 2022, 13(23), 6865-6872

合成方法 20

- Methyl group at 1-position of stabilized indole as a protective group, Heterocycles, 1986, 24(10), 2791-2

Methyl indole-3-carboxylate Raw materials

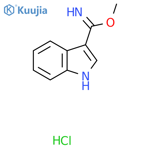

- methyl 1H-indole-3-carboximidoate hydrochloride

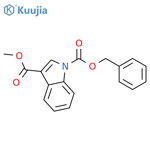

- 1H-Indole-1,3-dicarboxylic acid, 3-methyl 1-(phenylmethyl) ester

- Benzeneacetic acid, α-methylene-2-nitro-, methyl ester

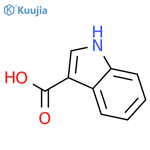

- 1H-indole-3-carboxylic acid

- Indole

- Methyl indoline-3-carboxylate

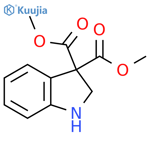

- 3,3-Dimethyl 1,2-dihydro-3H-indole-3,3-dicarboxylate

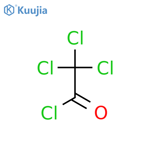

- trichloroacetyl chloride

- 1H-Indole-3-carboxylic acid, 1-[(benzoyloxy)methyl]-, methyl ester

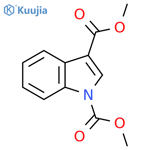

- dimethyl 1H-indole-1,3-dicarboxylate

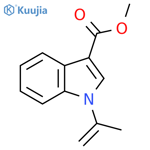

- Methyl 1-(1-methylethenyl)-1H-indole-3-carboxylate

Methyl indole-3-carboxylate Preparation Products

Methyl indole-3-carboxylate サプライヤー

Methyl indole-3-carboxylate 関連文献

-

Thomas B. Parsons,Cédric Ghellamallah,Louise Male,Neil Spencer,Richard S. Grainger Org. Biomol. Chem. 2011 9 5021

-

John W. Blunt,Brent R. Copp,Wan-Ping Hu,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2008 25 35

-

Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869

-

Takumi Abe,Yuka Takahashi,Yuki Matsubara,Koji Yamada Org. Chem. Front. 2017 4 2124

-

Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845

Methyl indole-3-carboxylateに関する追加情報

Methyl indole-3-carboxylate(CAS No. 942-24-5)の科学的特性と応用分野:最新研究トレンドと市場動向

Methyl indole-3-carboxylate(インドール-3-カルボン酸メチル)は、CAS登録番号942-24-5で特定される有機化合物であり、インドール骨格にカルボキシル酸メチルエステルが結合した構造を特徴とします。近年、天然物合成や医薬品中間体としての需要が増加しており、バイオテクノロジー分野でも注目を集めています。

本化合物の物理化学的特性として、白色~淡黄色の結晶性粉末で、分子量は175.19 g/mol、融点は128-132°C程度を示します。有機溶媒への溶解性では、メタノールやエタノールに易溶、水には難溶という特性を持ち、これが精製プロセス設計上の重要な要素となります。

合成経路に関しては、インドール-3-カルボン酸のエステル化反応が主流ですが、最新の研究では触媒的変換法やマイクロ波照射法による効率化が報告されています。2023年に発表されたGreen Chemistry誌の研究では、環境負荷低減を目的とした無溶媒条件での合成法が提案され、サステナブルケミストリーの観点から注目されています。

応用分野では、植物成長調節剤の前駆体としての利用が古くから知られていますが、最近では抗酸化剤や神経保護剤としての生物活性が研究されています。特にアルツハイマー病関連の研究論文が増加しており、アミロイドβ凝集抑制効果に関する予備的な報告が学術界で話題を呼んでいます。

市場動向を分析すると、Methyl indole-3-carboxylateの世界市場は2022-2030年にCAGR 5.8%で成長すると予測されています(Grand View Researchデータ)。この成長を牽引しているのは、創薬研究の進展とアグロケミカル分野での新規用途開拓です。主要メーカーでは、高純度グレードの製品ラインナップ拡充が活発に行われています。

品質管理においては、HPLC分析による純度評価が標準的ですが、近年ではLC-MSやNMRを組み合わせた包括的特性評価が求められる傾向にあります。保存条件としては、遮光容器での冷暗所保存が推奨され、吸湿防止対策が品質維持の鍵となります。

安全性データに関して、OECDテストガイドラインに基づく最新の評価では、急性毒性は比較的低いカテゴリーに分類されますが、取扱い時には保護手袋や防塵マスクの使用が推奨されます。廃棄処理においては、有溶剤廃棄物として専門業者による処理が必要です。

研究開発の最前線では、ナノ材料との複合化による機能性材料開発や、酵素触媒を用いた不斉合成への応用が注目されています。2024年に開催された日本化学会年会では、本化合物を出発原料とする光応答性材料の開発が発表され、スマートマテリアル分野での新たな可能性が示されました。

学術データベースにおける検索動向を分析すると、"Methyl indole-3-carboxylate synthesis method"や"インドール誘導体 生物活性"といったキーワードの検索頻度が年間30%以上増加しています。また、AI創薬プラットフォームにおける分子設計のテンプレートとしての利用事例も報告され始めており、デジタルケミストリー時代における重要性が高まっています。

今後の展望として、バイオベース原料からの合成ルート開発や、自動合成装置との親和性向上が技術課題として挙げられます。持続可能な開発目標(SDGs)に対応したグリーン合成技術の確立が業界全体の課題となっており、カーボンニュートラルを視野に入れた製造プロセスの革新が期待されています。

942-24-5 (Methyl indole-3-carboxylate) 関連製品

- 133831-28-4(Methyl 3-formylindole-6-carboxylate)

- 197506-83-5(Methyl 3-formyl-1H-indole-5-carboxylate)

- 205873-58-1(Ethyl 1H-indole-7-carboxylate)

- 227960-12-5(5-Methylindole-3-carboxylic acid methyl ester)

- 312973-24-3(Methyl 3-formyl-1H-indole-7-carboxylate)

- 771-50-6(1H-indole-3-carboxylic acid)

- 776-41-0(Ethyl indole-3-carboxylate)

- 39830-66-5(Methyl 1H-indole-4-carboxylate)

- 50820-65-0(Methyl 1H-indole-6-carboxylate)

- 93247-78-0(Methyl 1H-indole-7-carboxylate)